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Compound of Interest
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Cat. No.: B122136 Get Quote

Introduction

L-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose.[1] It has

gained significant attention in the food and pharmaceutical industries due to its low-caloric

content and potential health benefits, such as anti-hyperglycemic and obesity-preventing

effects.[2][3] Accurate and efficient detection of L-Psicose is crucial for research, quality

control in food production, and drug development. Enzymatic assays offer high specificity and

sensitivity for the quantification of L-Psicose. This document provides detailed protocols and

data for the enzymatic detection of L-Psicose.

The primary enzymatic methods for L-Psicose detection are based on the activity of specific

epimerases and isomerases. The most common approach involves the conversion of L-
Psicose's epimer, D-fructose, to D-allulose by D-allulose 3-epimerase (DAEase) or D-tagatose

3-epimerase (DTEase).[4][5] The amount of L-Psicose can then be determined by measuring

the change in substrate or product concentration, often through a coupled enzymatic reaction

that results in a spectrophotometrically measurable signal, such as the change in NADH

absorbance.

Principle of the Assay
The enzymatic detection of L-Psicose can be based on several principles. A prevalent method

is a coupled-enzyme spectrophotometric assay. This method often involves two key enzymatic

reactions:
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Isomerization/Epimerization: An enzyme specifically acts on L-Psicose or its related

isomers. For instance, D-tagatose 3-epimerase (DTEase) can catalyze the conversion of D-

fructose to D-allulose (L-Psicose).

Coupled Dehydrogenase Reaction: The product of the first reaction is then used as a

substrate for a dehydrogenase, which is coupled to the oxidation or reduction of a cofactor

like NAD+/NADH. The change in absorbance of NADH at 340 nm is directly proportional to

the concentration of the analyte. A continuous spectrophotometric assay has been

developed by coupling DAEase with an NADH-dependent ribitol dehydrogenase for the

analysis of D-allulose.

Alternatively, methods based on substrate depletion can be employed, where the decrease in

the initial substrate concentration is measured.

Key Enzymes in L-Psicose Detection
Several enzymes are pivotal for the development of L-Psicose assays:

D-Allulose 3-Epimerase (DAEase): This enzyme is key in catalyzing the conversion of D-

fructose into D-allulose. DAEases from various microbial sources have been characterized

and utilized for L-Psicose production and detection.

D-Tagatose 3-Epimerase (DTEase): Originally known for its activity on D-tagatose, this

enzyme also efficiently catalyzes the epimerization of D-fructose to D-allulose. Engineered

variants of DTEase have been developed with improved stability and activity.

L-Rhamnose Isomerase (L-RI): This enzyme can catalyze the isomerization of D-allulose to

D-allose. This reaction can be used as a basis for a detection assay, particularly for high-

throughput screening.

Ribitol Dehydrogenase (RD): This enzyme is often used in coupled assays. For example, a

ribitol dehydrogenase from Klebsiella pneumoniae can specifically reduce D-allulose, a

reaction that can be monitored spectrophotometrically.

Data Presentation
Table 1: Comparison of Enzymes Used in L-Psicose (D-Allulose) Assays
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Experimental Protocols
Protocol 1: Spectrophotometric Detection of L-Psicose
using D-Allulose 3-Epimerase and a Coupled
Dehydrogenase
This protocol describes a continuous spectrophotometric assay for the quantification of L-
Psicose (D-Allulose) by coupling the D-Allulose 3-Epimerase (DAEase) reaction with an

NADH-dependent ribitol dehydrogenase (RD).

Materials:

Purified D-Allulose 3-Epimerase (DAEase)

Purified Ribitol Dehydrogenase (RD)

L-Psicose (D-Allulose) standard solutions

NADH

Tris-HCl buffer (50 mM, pH 7.5)

Spectrophotometer capable of reading absorbance at 340 nm

96-well microplate (for high-throughput screening) or cuvettes

Procedure:

Prepare Reagents:

Prepare a stock solution of NADH (e.g., 10 mM) in Tris-HCl buffer.
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Prepare a series of L-Psicose standard solutions of known concentrations (e.g., 0 to 10

mM) in Tris-HCl buffer.

Prepare working solutions of DAEase and RD in Tris-HCl buffer. The optimal concentration

of each enzyme should be determined empirically.

Set up the Reaction Mixture:

In a microplate well or a cuvette, add the following in order:

Tris-HCl buffer (to bring the final volume to 200 µL or 1 mL)

NADH solution (to a final concentration of 0.2 mM)

Ribitol Dehydrogenase (RD)

Sample or L-Psicose standard solution

Initiate the Reaction:

Start the reaction by adding DAEase to the mixture.

Measure Absorbance:

Immediately start monitoring the decrease in absorbance at 340 nm at a constant

temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes). The decrease in absorbance

is due to the oxidation of NADH to NAD+.

Data Analysis:

Calculate the initial rate of the reaction (ΔA340/min).

Create a standard curve by plotting the reaction rates of the L-Psicose standards against

their concentrations.

Determine the concentration of L-Psicose in the unknown samples by interpolating their

reaction rates from the standard curve.
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Caption: Workflow for the spectrophotometric detection of L-Psicose.
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Caption: Enzymatic reaction pathway for L-Psicose detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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